Methyl (R)-2-amino-3-(2-fluoropyridin-4-yl)propanoate
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Overview
Description
Methyl ®-2-amino-3-(2-fluoropyridin-4-yl)propanoate is a chiral compound that contains an amino group, a fluoropyridine moiety, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-3-(2-fluoropyridin-4-yl)propanoate typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-4-methylpyridine.
Formation of Intermediate: The intermediate is formed through a series of reactions, including halogenation and nucleophilic substitution.
Final Product: The final product is obtained by esterification and resolution to achieve the desired chiral form.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-amino-3-(2-fluoropyridin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Methyl ®-2-amino-3-(2-fluoropyridin-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl ®-2-amino-3-(2-fluoropyridin-4-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluoropyridine moiety plays a crucial role in enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylpyridine: A precursor in the synthesis of Methyl ®-2-amino-3-(2-fluoropyridin-4-yl)propanoate.
Methyl 2-(5-bromo-2-fluoropyridin-4-yl)acetate: A structurally similar compound with different functional groups.
Uniqueness
Methyl ®-2-amino-3-(2-fluoropyridin-4-yl)propanoate is unique due to its chiral nature and the presence of both an amino group and a fluoropyridine moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H11FN2O2 |
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Molecular Weight |
198.19 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(2-fluoropyridin-4-yl)propanoate |
InChI |
InChI=1S/C9H11FN2O2/c1-14-9(13)7(11)4-6-2-3-12-8(10)5-6/h2-3,5,7H,4,11H2,1H3/t7-/m1/s1 |
InChI Key |
IRHOZHCJFBWSFI-SSDOTTSWSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=NC=C1)F)N |
Canonical SMILES |
COC(=O)C(CC1=CC(=NC=C1)F)N |
Origin of Product |
United States |
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